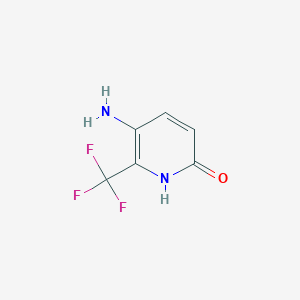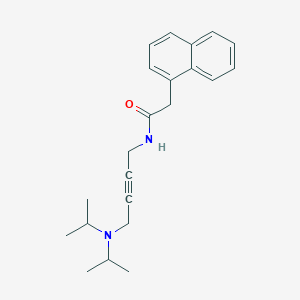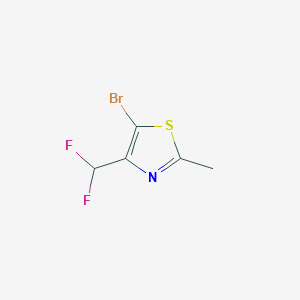
N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a phenyl group and a succinamic acid group.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The reactivity of “N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid” would likely depend on the specific conditions and reagents used. Pyrrolidine rings can participate in a variety of reactions, including cycloaddition processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid” would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility and stability .Aplicaciones Científicas De Investigación
Molecular and Crystallographic Studies
N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid and its derivatives have been explored in various molecular and crystallographic studies. For example, the interaction of similar compounds with terephthalic acid forms strands linked by strong hydrogen bonds, contributing to the understanding of molecular structures and interactions (Oliver, Lloyd, & Vries, 2005). Additionally, studies on compounds like N,N-bis(2,5-dioxopyrrolidin-1-ylmethyl)-γ-amino-butyric acid have revealed interesting properties like photochromism in certain systems, which could have potential applications in materials science (Zheng et al., 2001).
Synthesis and Applications in Organic Chemistry
The compound and its related structures have been extensively used in organic chemistry for synthesizing various derivatives. For instance, asymmetric hydrogenation of similar succinamic acids has been utilized to prepare precursors for different compounds (Takeda et al., 1991). Additionally, studies involving the synthesis and analysis of compounds like 4-(pyrrolidine-2,5‑dione‑1-yl)phenol provide insights into potential anti-inflammatory and anticancer applications (Zulfiqar et al., 2021).
Electrospray Mass Spectrometry and Photophysical Studies
Some derivatives of N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid have been investigated using electrospray ionization mass spectrometry (ESIMS), providing valuable information about the structure and fragments of these compounds (Zheng et al., 2001). Spectroscopic studies on similar compounds have also been conducted to understand their photophysical properties, which could be relevant in fields like materials science and photochemistry (Devi, Bishnoi, & Fatma, 2020).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the binding mode to proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have target selectivity, suggesting that they may interact with specific biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, may play a role in its stability and efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(7-8-15(19)20)16-13-5-3-12(4-6-13)11-17-9-1-2-10-17/h3-6H,1-2,7-11H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQICWMIKWUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2375692.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2375693.png)


![4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2375696.png)
![6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2375697.png)

![4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2375700.png)



![(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375709.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2375710.png)
![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)